4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 65974-01-8
Cat. No.: VC15904990
Molecular Formula: C11H6ClN5O2
Molecular Weight: 275.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65974-01-8 |
|---|---|
| Molecular Formula | C11H6ClN5O2 |
| Molecular Weight | 275.65 g/mol |
| IUPAC Name | 4-chloro-1-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C11H6ClN5O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-2-1-3-8(4-7)17(18)19/h1-6H |
| Standard InChI Key | GYZOXWXTXIIXKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=NC=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class, featuring a bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7 (Figure 1). The 3-nitrophenyl group at position 1 and the chlorine atom at position 4 contribute to its electronic and steric properties, influencing reactivity and biological activity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆ClN₅O₂ | |
| Molecular Weight | 275.65 g/mol | |
| Exact Mass | 275.02100 Da | |
| PSA (Polar Surface Area) | 89.42 Ų |
Electronic Configuration
The electron-withdrawing nitro group (-NO₂) at the 3-position of the phenyl ring induces significant resonance effects, stabilizing the aromatic system and enhancing electrophilic substitution reactivity. The chloro substituent at position 4 further modulates electron density, as evidenced by NMR and IR spectral data .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves cyclocondensation reactions starting from pyrazole-4-carbonitrile precursors. A representative pathway includes:
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Formation of Pyrazole Intermediate:
Reaction of 1,1'-dicyano-2,2'-dithiomethylethylene with 3-nitrophenylhydrazine in dioxane catalyzed by piperidine yields 5-amino-3-methylthio-1-(3-nitrophenyl)pyrazol-4-carbonitrile . -
Cyclization to Pyrazolo[3,4-d]pyrimidine:
Treatment of the intermediate with formamide or formic acid under reflux conditions facilitates cyclization. Chlorination using phosphorus oxychloride (POCl₃) introduces the chloro substituent at position 4 .
Equation 1:
Optimization and Yield
Yields for these reactions range from 70–95%, depending on solvent choice (e.g., dioxane, ethanol) and catalyst (piperidine or acetic anhydride). Purification via crystallization from ethanol or dioxane ensures high purity (>95%) .
Structural Characterization
Spectroscopic Analysis
IR Spectroscopy:
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ν(C-Cl): 730–760 cm⁻¹
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ν(NO₂): 1520–1350 cm⁻¹ (asymmetric and symmetric stretching)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.82 (s, 1H, H-pyrimidine)
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δ 8.21–7.85 (m, 4H, aromatic H)
¹³C NMR:
X-ray Crystallography
While X-ray data for this specific derivative is limited, analogous pyrazolo[3,4-d]pyrimidines exhibit planar bicyclic systems with bond lengths of 1.32–1.38 Å for C-N and 1.70–1.74 Å for C-Cl .
Pharmacological and Biological Relevance
| Compound | BRAF V600E IC₅₀ (nM) | Source |
|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidine derivative | 23.6 | |
| Sorafenib (Control) | 6.2 |
Antiproliferative Activity
Preliminary assays on HT-29 (colon cancer) and A375 (melanoma) cell lines suggest that chloro-substituted pyrazolo[3,4-d]pyrimidines induce G0/G1 cell cycle arrest and suppress MEK phosphorylation, indicating downstream MAPK pathway modulation .
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s small molecular weight (275.65 g/mol) and moderate PSA (89.42 Ų) align with Lipinski’s rule of five, suggesting favorable oral bioavailability. Computational models predict logP values of 2.1–2.5, indicating balanced hydrophobicity .
Derivative Development
Structural modifications, such as replacing the nitro group with sulfonamides or alkyl chains, have been explored to enhance solubility and target selectivity. For example, bisarylurea derivatives show improved RAF kinase inhibition and reduced toxicity .
Future Directions and Challenges
Targeted Therapeutics
Further studies are needed to elucidate the precise mechanism of action and in vivo efficacy. Collaborative efforts between synthetic chemists and pharmacologists could accelerate preclinical development, particularly for oncology applications.
Synthetic Innovation
Advances in green chemistry (e.g., microwave-assisted synthesis) may reduce reaction times and improve yields. Additionally, enantioselective routes could explore chirality-dependent biological effects.
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